3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanamide
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Overview
Description
Tris(2-carbamylethyl)isocyanuric acid, also known as tris(2-carboxyethyl)isocyanurate, is a chemical compound with the molecular formula C12H15N3O9. It is a derivative of isocyanuric acid and is characterized by the presence of three carbamylethyl groups attached to the isocyanuric acid core. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-carbamylethyl)isocyanuric acid typically involves the reaction of isocyanuric acid with acrylamide. The reaction is carried out in the presence of a catalyst, such as a base, under controlled temperature and pressure conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of chemical transformations .
Industrial Production Methods
Industrial production of tris(2-carbamylethyl)isocyanuric acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tris(2-carbamylethyl)isocyanuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamylethyl groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamylethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted isocyanurates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(2-carbamylethyl)isocyanuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of tris(2-carbamylethyl)isocyanuric acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their structure and function. These interactions can modulate the activity of enzymes and proteins, thereby exerting various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tris(2-hydroxyethyl)isocyanurate: This compound has hydroxyl groups instead of carbamylethyl groups and is used in the production of polyesters and resins.
Tris(2-carboxyethyl)phosphine: It contains phosphine groups and is used as a reducing agent in biochemical research.
Uniqueness
Tris(2-carbamylethyl)isocyanuric acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and form stable complexes with proteins and enzymes makes it valuable in diverse scientific and industrial applications .
Properties
CAS No. |
21555-98-6 |
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Molecular Formula |
C12H18N6O6 |
Molecular Weight |
342.31 g/mol |
IUPAC Name |
3-[3,5-bis(3-amino-3-oxopropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanamide |
InChI |
InChI=1S/C12H18N6O6/c13-7(19)1-4-16-10(22)17(5-2-8(14)20)12(24)18(11(16)23)6-3-9(15)21/h1-6H2,(H2,13,19)(H2,14,20)(H2,15,21) |
InChI Key |
WPRPKVBHLKVHJX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=O)N(C(=O)N(C1=O)CCC(=O)N)CCC(=O)N)C(=O)N |
Origin of Product |
United States |
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